molecular formula C9H13N3 B1479930 1,6-diethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-31-2

1,6-diethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479930
CAS No.: 2098052-31-2
M. Wt: 163.22 g/mol
InChI Key: FULHONNVRINJFK-UHFFFAOYSA-N
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Description

“1,6-diethyl-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazopyrazoles can be classified into two main categories: annulation of the imidazole ring onto a pyrazole scaffold and annulation of the pyrazole ring onto an imidazole scaffold . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Future Directions

The scaffold of 1H-imidazo[1,2-b]pyrazole can also be considered as a potential non-classical isostere of indole . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . The promising indolyl drug pruvanserin has been discontinued in phase II clinical trials as a drug for the treatment of insomnia . The corresponding 1H-imidazo[1,2-b]pyrazole isostere was predicted to display improved solubility in physiological media .

Biochemical Analysis

Biochemical Properties

1,6-diethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective functionalization, which allows it to form stable complexes with metal ions and other electrophiles . These interactions are essential for its biological activity, as they enable the compound to modulate enzyme activity and protein function. For example, this compound has been reported to interact with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby modulating their activity . For instance, this compound can inhibit or activate enzymes by forming stable complexes with their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered patterns of gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under various experimental conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cell proliferation and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of metabolites. For example, this compound has been shown to interact with enzymes in the glycolytic pathway, leading to changes in the levels of glucose and other intermediates . Additionally, this compound can affect the production of energy by influencing the activity of enzymes in the mitochondrial respiratory chain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by specialized transporters, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and other binding partners .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications . For example, this compound has been found to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence energy production and metabolic activity .

Properties

IUPAC Name

1,6-diethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-8-7-9-11(4-2)5-6-12(9)10-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULHONNVRINJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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